
N-(3-aminophenyl)-N'-cyclopropylurea
Overview
Description
N-(3-aminophenyl)-N'-cyclopropylurea is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as the folate receptor alpha (folra) and cyclin-dependent kinase 2 . These proteins play crucial roles in cell growth and division.
Mode of Action
A compound with a similar structure, stro-002, has been found to interact with its target, the folate receptor alpha, through a process involving a cleavable dibenzocyclooctyne (dbco)-3-aminophenyl-hemiasterlin drug-linker . This interaction results in a well-defined antibody-drug conjugate with a drug-antibody ratio (DAR) of 4 .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and division .
Result of Action
Similar compounds have been found to inhibit cell growth and division, potentially leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
N-(3-aminophenyl)-N’-cyclopropylurea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme that regulates histone methylation . The interaction between N-(3-aminophenyl)-N’-cyclopropylurea and LSD1 is characterized by the inhibition of LSD1’s enzymatic activity, which in turn affects the methylation status of histone proteins. This inhibition can lead to changes in gene expression and cellular function.
Cellular Effects
N-(3-aminophenyl)-N’-cyclopropylurea has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with LSD1 leads to alterations in histone methylation, which can impact the transcriptional regulation of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, N-(3-aminophenyl)-N’-cyclopropylurea has been found to modulate the activity of other proteins and enzymes, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of N-(3-aminophenyl)-N’-cyclopropylurea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other enzymes and proteins, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)-N’-cyclopropylurea have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea remains stable under certain conditions, allowing for sustained inhibition of LSD1 and prolonged changes in gene expression . Its degradation over time can lead to a decrease in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)-N’-cyclopropylurea vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit LSD1 activity and induce changes in gene expression without causing significant toxicity . At higher doses, N-(3-aminophenyl)-N’-cyclopropylurea may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
N-(3-aminophenyl)-N’-cyclopropylurea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s inhibition of LSD1 affects the methylation status of histone proteins, which in turn influences metabolic flux and metabolite levels . Additionally, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other metabolic enzymes, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of N-(3-aminophenyl)-N’-cyclopropylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity . Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea can be efficiently transported into cells, where it exerts its inhibitory effects on LSD1 and other biomolecules.
Subcellular Localization
N-(3-aminophenyl)-N’-cyclopropylurea exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct N-(3-aminophenyl)-N’-cyclopropylurea to specific compartments or organelles. The nuclear localization of the compound is essential for its role in regulating gene expression and chromatin structure.
Properties
IUPAC Name |
1-(3-aminophenyl)-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUCXBWUIGKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


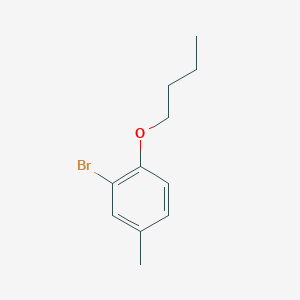
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
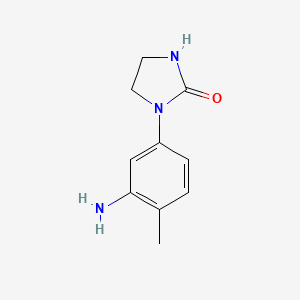
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
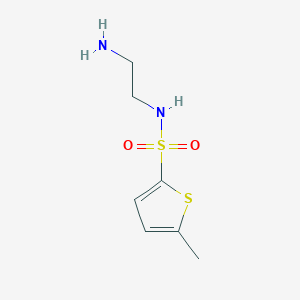
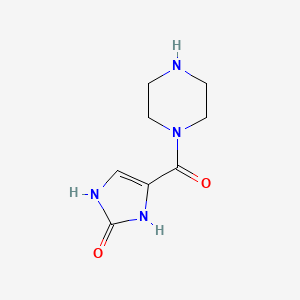
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)
![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
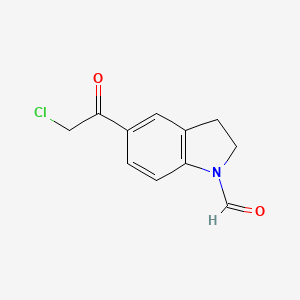
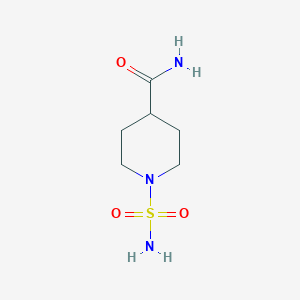
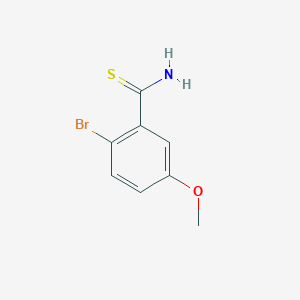
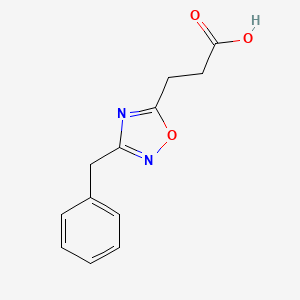
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
